2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione
Overview
Description
2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and are commonly used in pharmaceutical and medicinal chemistry. This compound features a morpholine ring attached to the isoindoline-1,3-dione core, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of 2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions such as motor activity, motivation, reward, and the release of various neurotransmitters.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the transmission of dopamine signals within the nervous system.
Pharmacokinetics
In silico analysis suggests that isoindolines, in general, have good properties as ligands of the dopamine receptor d2
Result of Action
Biochemical Analysis
Biochemical Properties
This compound has been tested in silico on the human dopamine receptor D2 to predict its affinities and some pharmacokinetic parameters . The in silico analysis suggests that isoindolines have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Cellular Effects
In terms of cellular effects, 2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione has shown significant influence on cell viability. For instance, there was significantly greater loss of cell viability as the concentration of the compound increased .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the dopamine receptor D2. It acts as a ligand for this receptor, interacting with the main amino acid residues at its allosteric binding site .
Dosage Effects in Animal Models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with morpholine in the presence of a suitable catalyst. One common method involves the Mannich reaction, where isoindoline-1,3-dione is reacted with formaldehyde and morpholine under acidic conditions to form the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and solventless conditions are often employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione core to isoindoline.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the isoindoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce isoindoline derivatives .
Scientific Research Applications
2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: The parent compound, which lacks the morpholine ring.
N-Substituted isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom of the isoindoline-1,3-dione core.
Morpholine derivatives: Compounds with different substituents on the morpholine ring.
Uniqueness
2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione is unique due to the presence of both the isoindoline-1,3-dione core and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(morpholin-2-ylmethyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12-10-3-1-2-4-11(10)13(17)15(12)8-9-7-14-5-6-18-9/h1-4,9,14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEHWYCZZGPXOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384279 | |
Record name | 2-[(Morpholin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499771-20-9 | |
Record name | 2-(2-Morpholinylmethyl)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499771-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Morpholin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.